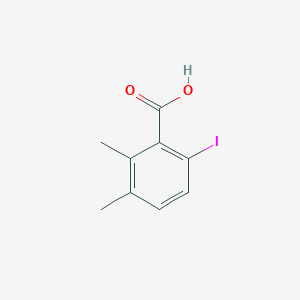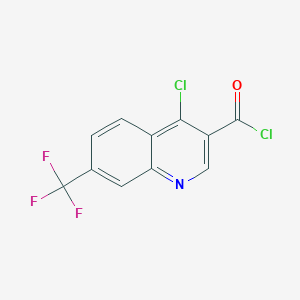
4-Chloro-7-(trifluoromethyl)quinoline-3-carbonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-7-(trifluoromethyl)quinoline-3-carbonyl chloride is a chemical compound with the molecular formula C11H4Cl2F3NO. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its unique chemical properties and is used in various scientific research applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonyl chloride typically involves the chlorination of 4-Chloro-7-(trifluoromethyl)quinoline. The reaction is carried out in the presence of thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:
Starting Material: 4-Chloro-7-(trifluoromethyl)quinoline
Reagent: Thionyl chloride (SOCl2)
Conditions: Reflux
The reaction yields this compound as the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
4-Chloro-7-(trifluoromethyl)quinoline-3-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: The compound can be reduced to form different quinoline derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can yield a quinoline oxide.
科学的研究の応用
4-Chloro-7-(trifluoromethyl)quinoline-3-carbonyl chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is used in the development of pharmaceutical compounds and drug discovery.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Chloro-7-(trifluoromethyl)quinoline-3-carbonyl chloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular pathways and processes, ultimately resulting in the desired biological or chemical effect.
類似化合物との比較
4-Chloro-7-(trifluoromethyl)quinoline-3-carbonyl chloride can be compared with other similar compounds, such as:
4-Chloro-7-(trifluoromethyl)quinoline: This compound lacks the carbonyl chloride group, making it less reactive in certain chemical reactions.
4-Chloro-7-fluoroquinoline: This compound has a fluorine atom instead of a trifluoromethyl group, resulting in different chemical properties.
4-Chloro-6-methylquinoline: This compound has a methyl group instead of a trifluoromethyl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its trifluoromethyl and carbonyl chloride groups, which confer specific chemical properties and reactivity.
特性
分子式 |
C11H4Cl2F3NO |
|---|---|
分子量 |
294.05 g/mol |
IUPAC名 |
4-chloro-7-(trifluoromethyl)quinoline-3-carbonyl chloride |
InChI |
InChI=1S/C11H4Cl2F3NO/c12-9-6-2-1-5(11(14,15)16)3-8(6)17-4-7(9)10(13)18/h1-4H |
InChIキー |
PFMKKYHJFDKTOK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=CN=C2C=C1C(F)(F)F)C(=O)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Bromo-3-chloro-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B13657060.png)
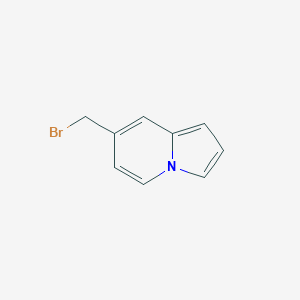
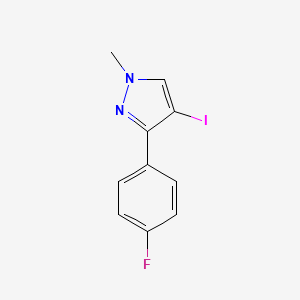
![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13657066.png)
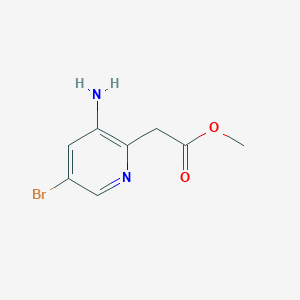

![[(1R,8R)-9-bicyclo[6.1.0]non-4-ynyl]methyl N-[2-[2-[2-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B13657075.png)
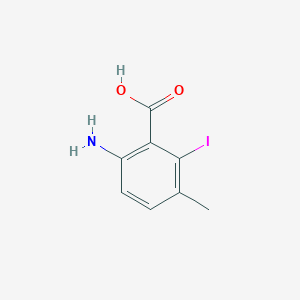
![3-Methylimidazo[1,2-b]pyridazin-6(5H)-one](/img/structure/B13657086.png)
![1-Methyl-3-((13-oxo-17-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6,9-trioxa-12-azaheptadecyl)carbamoyl)pyridin-1-ium](/img/structure/B13657090.png)
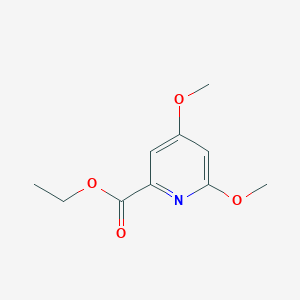
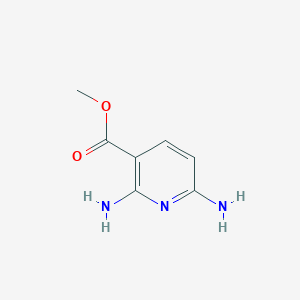
![5-[3,5-bis[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13657109.png)
